molecular formula C20H20FN3OS B2597833 (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326806-79-4

(6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2597833
CAS No.: 1326806-79-4
M. Wt: 369.46
InChI Key: SIUPDYKFGIUPIH-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a quinoline core, a privileged scaffold in pharmacology, strategically functionalized with a fluoro substituent, a thiophene-ethylamino chain, and a pyrrolidinyl methanone group. Such a structure is characteristic of molecules designed to modulate specific biological targets . Research Applications and Potential Value Quinoline and thiophene derivatives are extensively investigated for their wide range of biological activities. Research into similar compounds has demonstrated potential in areas such as: - Antiviral and Antimicrobial Research: Chalcone derivatives containing thiophene rings have shown suitable antiviral and antibacterial effects, suggesting potential for combating pathogenic viruses and multidrug-resistant bacteria . - Oncology Research: Small molecules with quinoline and heterocyclic components are often explored for their antitumor properties and their ability to inhibit specific oncogenic pathways . - Chemical Biology and Target Validation: The structure of this reagent suggests it could act on nuclear receptors or other globular protein targets, making it a valuable tool for probing protein function and signaling pathways in cells . Handling and Usage This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound using appropriate personal protective equipment (PPE) and under fume hood conditions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

[6-fluoro-4-(2-thiophen-2-ylethylamino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-14-5-6-18-16(12-14)19(22-8-7-15-4-3-11-26-15)17(13-23-18)20(25)24-9-1-2-10-24/h3-6,11-13H,1-2,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUPDYKFGIUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro group, the thiophene moiety, and the pyrrolidine ring. Common reagents used in these steps include fluorinating agents, thiophene derivatives, and pyrrolidine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the quinoline core.

Scientific Research Applications

Chemistry

In chemistry, (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of related compounds and their effects on biological systems.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers, coatings, or other materials used in various applications.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core and substituents allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Quinolines with Halogen and Aromatic Groups

1-{6-Chloro-2-[(2-Chloro-6-Methyl-Quinolin-3-yl)Methoxy]-4-Phenyl-Quinolin-3-yl}Ethanone ()
  • Key Features: Dual quinoline cores linked via a methoxy bridge. Chlorine substituents at positions 6 and 2. Phenyl group at position 4.
  • The pyrrolidin-1-yl methanone in the target may improve solubility over the ethanone group in due to pyrrolidine’s basicity and hydrogen-bonding capacity . Fluorine (target) vs. chlorine (): Fluorine’s smaller size and higher electronegativity could reduce lipophilicity (lower logP) and increase metabolic stability .
(2E)-3-(2-Chloro-7-Methylquinolin-3-yl)-1-(6-Chloro-2-Methyl-4-Phenylquinolin-3-yl)Prop-2-En-1-One ()
  • Key Features: Chalcone-like structure with conjugated enone linking two quinoline units. Chlorine and methyl substituents on both quinolines.
  • Comparison: The target lacks the extended conjugation of the chalcone system, which in ’s compound likely enhances UV absorption and reactivity. The thiophene-ethylamino group in the target may confer distinct binding preferences compared to the phenyl and chlorine substituents in , which are associated with antimicrobial and anticancer activities .

Thiophene-Containing Heterocycles

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate ()
  • Key Features: Pyrazolopyrimidine core with thiophene and fluorinated chromenone groups.
  • Comparison: Both compounds incorporate thiophene moieties, but the target’s quinoline scaffold differs from ’s pyrazolopyrimidine-chromenone hybrid.

Substituent-Driven Property Analysis

Hypothetical Data Table
Compound Molecular Weight Key Substituents logP (Predicted) Notable Functional Groups
Target Compound ~425.5 g/mol 6-Fluoro, thiophen-ethylamino ~2.8 Pyrrolidin-1-yl methanone
Compound ~537.3 g/mol 6-Chloro, phenyl, methoxy ~3.5 Ethanone, dual quinolines
Compound ~535.4 g/mol 6-Chloro, methyl, chalcone linker ~4.1 Enone, chlorine substituents
Compound ~560.2 g/mol Fluorophenyl, thiophene ~3.2 Pyrazolopyrimidine, chromenone

Notes:

  • The target’s lower predicted logP (vs. and ) aligns with fluorine’s polarity and reduced hydrophobicity compared to chlorine .
  • Thiophene’s electron-rich nature may enhance binding to metalloenzymes or aromatic receptors, as seen in ’s fluorinated systems .

Methodological Considerations in Structural Comparison

Graph-Based Similarity ()

  • The quinoline core serves as a common subgraph, but divergent substituents (e.g., thiophene-ethylamino vs. phenyl-chlorine) create distinct nodes in graph comparisons. Such differences may translate to unique bioactivity profiles .

Tanimoto Coefficient Analysis ()

  • Using binary fingerprinting, the target compound would likely exhibit moderate similarity (~0.4–0.6) to other quinolines, with higher scores for thiophene-containing analogs (e.g., ) .

Biological Activity

The compound (6-Fluoro-4-((2-(thiophen-2-yl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule with a complex structure that includes a quinoline core, a thiophene substituent, and a pyrrolidine group. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and neurology. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

Structural Characteristics

The compound can be described by the following chemical formula and properties:

  • Molecular Formula : C21_{21}H22_{22}FN3_{3}OS
  • Molecular Weight : 383.5 g/mol
  • CAS Number : 1326845-28-6

Pharmacological Potential

The biological activity of this compound is primarily evaluated through its pharmacological effects, which may include:

1. Kinase Inhibition
The quinoline core is commonly found in kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against specific kinases, which are critical in various cellular processes and are often targeted in cancer therapy.

2. Anticancer Properties
Compounds that combine quinoline and thiophene moieties have been associated with anticancer activities. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its efficacy against cancer cell lines.

3. Antimicrobial Activity
The presence of the piperidine ring suggests potential antimicrobial properties. Research could explore its effectiveness against various bacterial and fungal strains, as compounds with similar structures have shown promising results in this area.

4. Central Nervous System (CNS) Effects
Given the structural similarities to compounds with psychoactive properties, there is potential for this compound to influence CNS pathways. Future studies could assess its effects on neurotransmitter systems and explore therapeutic applications for CNS disorders.

Synthesis of this compound typically involves multi-step organic reactions. Each synthetic route must be optimized for yield and purity to ensure the compound's efficacy in biological assays. Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is crucial for elucidating its mechanism of action.

Future Directions

Further research is necessary to confirm the biological activities predicted by computational models assessing structure–activity relationships. Experimental studies focusing on:

  • In vitro assays to determine kinase inhibition.
  • Cell line studies to evaluate anticancer efficacy.
  • Microbial susceptibility tests for antimicrobial properties.

These investigations will provide a clearer understanding of the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the quinoline core with a fluorine substituent at position 6?

  • Methodology : Fluorination at the 6-position of quinoline can be achieved via halogen exchange using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under reflux conditions. This method minimizes side reactions compared to harsher fluorinating agents . For regioselective fluorination, pre-functionalized intermediates (e.g., 6-chloroquinoline) are recommended. Post-fluorination, the thiophen-2-yl ethylamino group is introduced via nucleophilic aromatic substitution (SNAr) using 2-(thiophen-2-yl)ethylamine in the presence of a palladium catalyst .

Q. How to characterize the structural integrity of the pyrrolidin-1-yl methanone moiety?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm the carbonyl linkage and pyrrolidine ring conformation. 19F NMR validates fluorine retention during synthesis. X-ray crystallography (e.g., as in ) resolves stereochemical ambiguities, particularly if chiral centers are present. HRMS ensures molecular weight accuracy (±5 ppm) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (gradient elution: acetonitrile/water + 0.1% formic acid) effectively separates polar byproducts. For scale-up, recrystallization in ethanol/water (7:3 v/v) yields >95% purity. Monitor purity via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can conflicting biological activity data from different studies be resolved?

  • Methodology :

Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cell lines). For example, reports fluorinated compounds tested in HCT-116 cells at pH 7.2.

Purity verification : Use LC-MS to rule out degradation products.

Stereochemical analysis : Chiral HPLC or X-ray crystallography ( ) confirms enantiomeric ratios, as minor stereoisomers may exhibit divergent activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiophen-2-yl ethylamino group?

  • Methodology :

  • Analog synthesis : Replace the thiophene ring with furan, pyrrole, or phenyl groups (see Mannich reaction analogs in ) to assess heterocycle-dependent activity.
  • Bioisosteric replacement : Substitute the ethylamino linker with a propyl or cyclopropyl group to evaluate steric effects.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins (e.g., kinases or GPCRs) .

Q. How to optimize reaction yields for introducing the pyrrolidin-1-yl methanone group under mild conditions?

  • Methodology :

  • Acylation conditions : Use 1,1′-carbonyldiimidazole (CDI) as a coupling agent in dichloromethane at 0–5°C to minimize side reactions.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the pyrrolidine amine.
  • Workup : Extract unreacted starting materials with ethyl acetate and purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) .

Q. What in vitro models are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Use a panel of recombinant kinases (e.g., EGFR, BRAF, JAK2) with ATP-Glo assays to measure inhibition.
  • Cellular assays : Test antiproliferative effects in HeLa or A549 cells via MTT assays. Include staurosporine as a positive control.
  • Mechanistic studies : Western blotting for phospho-kinase targets (e.g., p-ERK) confirms target engagement .

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